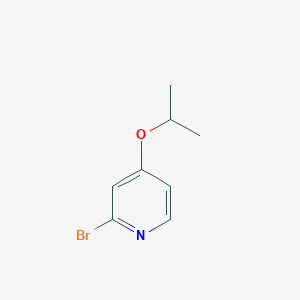

2-Bromo-4-isopropoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-propan-2-yloxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-6(2)11-7-3-4-10-8(9)5-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKIIJYPNGOUMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=NC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801298119 | |

| Record name | 2-Bromo-4-(1-methylethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801298119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142194-66-8 | |

| Record name | 2-Bromo-4-(1-methylethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142194-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-(1-methylethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801298119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4 Isopropoxypyridine

Precursor-Based Synthesis Approaches

Precursor-based syntheses are foundational in the construction of 2-Bromo-4-isopropoxypyridine, involving the sequential introduction of the necessary functional groups onto a pyridine (B92270) core.

Strategies Involving Pyridine Halogenation

The introduction of a bromine atom at the 2-position of the pyridine ring is a critical step. One common strategy begins with the diazotization of 2-aminopyridine in the presence of hydrobromic acid and a nitrite source. This Sandmeyer-type reaction provides a reliable route to 2-bromopyridine. clockss.orgwikipedia.org

Alternatively, direct bromination of pyridine can be achieved, though this often requires harsh conditions and may lead to a mixture of polyhalogenated products. clockss.org More contemporary methods offer greater selectivity. For instance, some processes involve the halogenation of pyridine N-oxides followed by reduction, or the use of specifically designed phosphine reagents that enable 4-selective halogenation, which can be adapted for other positions. nih.govresearchgate.net A "halogen dance" reaction, where a halogen atom migrates from one position to another under the influence of a strong base like lithium diisopropylamide (LDA), can also be employed to synthesize specific brominated pyridines. researchgate.net

| Method | Precursor | Reagents | Key Features |

| Diazotization | 2-Aminopyridine | HBr, NaNO₂, Bromine | High yield, good regioselectivity. clockss.orgwikipedia.org |

| Direct Bromination | Pyridine | Bromine | Can lead to mixtures of products. clockss.org |

| Halogen Dance | 2-Bromopyridine | LDA, I₂ | Allows for rearrangement to form different isomers. researchgate.net |

| Phosphine Reagents | Pyridine | Designed phosphines, Halide nucleophiles | High selectivity for specific positions. nih.gov |

Incorporation of the Isopropoxy Moiety

The isopropoxy group is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction. A common precursor for this step is a pyridine ring substituted with a good leaving group, such as a halogen, at the 4-position. For instance, 4-chloropyridine hydrochloride can be treated with sodium isopropoxide, generated from isopropanol (B130326) and a strong base like sodium hydride, to yield 4-isopropoxypyridine. researchgate.net This reaction is driven by the attack of the isopropoxide nucleophile on the electron-deficient pyridine ring, leading to the displacement of the chloride. The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl > Br > I, although this can be influenced by the specific nucleophile and reaction conditions. sci-hub.se

Directed Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org In the context of this compound synthesis, one could start with 4-isopropoxypyridine. The isopropoxy group acts as a directed metalation group (DMG), coordinating with an organolithium reagent, such as n-butyllithium, to direct deprotonation at the adjacent C-2 position. baranlab.orguwindsor.ca The resulting aryllithium intermediate is then quenched with an electrophilic bromine source, such as 1,2-dibromoethane or N-bromosuccinimide (NBS), to install the bromine atom specifically at the 2-position. arkat-usa.org This method offers high regioselectivity, avoiding the formation of other isomers.

A similar strategy has been successfully used for the C-2 lithiation and bromination of the analogous 4-methoxypyridine. researchgate.netarkat-usa.org

| Step | Description | Reagents | Purpose |

| 1 | Directed Metalation | 4-Isopropoxypyridine, n-Butyllithium | Regioselective deprotonation at the C-2 position. baranlab.orgarkat-usa.org |

| 2 | Functionalization | Electrophilic bromine source (e.g., NBS) | Introduction of the bromine atom at the lithiated site. arkat-usa.org |

Advanced Synthetic Transformations Leading to the Compound

More advanced methods can also be employed, often involving transition metal catalysis or leveraging the inherent reactivity of substituted pyridine scaffolds.

Palladium-Catalyzed Cross-Coupling Reactions for Bromopyridines

While typically used to form carbon-carbon or carbon-heteroatom bonds by reacting a bromopyridine with a coupling partner, palladium-catalyzed reactions are integral to the synthesis of complex pyridine derivatives. For instance, a precursor like 2-bromo-4-chloropyridine could undergo a Suzuki or Stille coupling reaction at the 4-position. clockss.orgresearchgate.net Although this does not directly form this compound, it demonstrates the utility of palladium catalysis in manipulating bromopyridine scaffolds, which could be part of a more complex synthetic route.

Nucleophilic Aromatic Substitution (SNAr) Strategies on Pyridine Scaffolds

A highly efficient route to this compound likely involves an SNAr strategy on a di-substituted pyridine. A plausible starting material is 2-bromo-4-chloropyridine or 2,4-dibromopyridine. The greater lability of the halogen at the 4-position towards nucleophilic attack makes it possible to selectively displace it with isopropoxide. stackexchange.comwikipedia.org

The reaction would involve treating 2-bromo-4-chloropyridine with sodium isopropoxide in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The electron-withdrawing effect of the nitrogen atom and the bromine atom activates the C-4 position for nucleophilic attack. stackexchange.comwikipedia.org This selectivity is a key advantage, allowing for the direct formation of the target compound in a single step from a readily available precursor. Nucleophilic aromatic substitution on pyridines is a well-established and widely used reaction in medicinal and agrochemical chemistry. nih.gov

| Precursor | Nucleophile | Conditions | Key Feature |

| 2-Bromo-4-chloropyridine | Sodium Isopropoxide | DMF or THF, heat | Selective substitution at the C-4 position due to electronic activation. stackexchange.comwikipedia.org |

| 2,4-Dibromopyridine | Sodium Isopropoxide | DMF or THF, heat | Selective substitution at the C-4 position. clockss.orgresearchgate.net |

Regioselective Synthesis and Isomer Control

Regioselectivity is a critical aspect of synthesizing this compound, as uncontrolled reactions could yield a variety of unwanted isomers (e.g., 3-bromo-4-isopropoxy-, 2-bromo-3-isopropoxy-, or 2-bromo-6-isopropoxypyridine). The chosen synthetic strategy effectively mitigates this issue by building upon the fixed positions of functional groups in the starting material.

The key to isomer control in this synthesis is the sequential functionalization of a starting material where the positions are already defined, such as 2-amino-4-hydroxypyridine.

Step 1: Regioselective Bromination via Diazotization

The first step involves the conversion of the 2-amino group of 2-amino-4-hydroxypyridine into a bromo group. The Sandmeyer reaction is a well-established and highly regioselective method for this transformation. orgsyn.org The reaction proceeds by treating the aminopyridine with a nitrite source (like sodium nitrite) in the presence of strong acid (hydrobromic acid) at low temperatures (typically 0–5 °C) to form an intermediate pyridyldiazonium salt. This salt is then decomposed in the presence of a bromide source, such as copper(I) bromide or by using hydrobromic acid itself, to yield 2-bromo-4-hydroxypyridine (B1272042).

The regioselectivity is assured because the transformation occurs specifically at the location of the amino group (the C2-position), leaving the hydroxyl group at the C4-position untouched. This method avoids the potential for generating isomeric brominated pyridines that could result from direct bromination of a pyridine ring.

Step 2: Regioselective O-Alkylation

The second step is the etherification of the hydroxyl group at the 4-position of the intermediate, 2-bromo-4-hydroxypyridine. The Williamson ether synthesis is a classic and efficient method for this purpose. The reaction involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide-like species. This intermediate then reacts with an isopropyl electrophile, such as 2-bromopropane or isopropyl iodide, via an SN2 reaction to form the desired isopropoxy ether.

This O-alkylation is highly selective for the oxygen atom of the hydroxyl group, preventing any undesired C-alkylation or reaction at other sites on the pyridine ring. The bromine atom at the 2-position is significantly less reactive under these conditions, ensuring that the isopropoxy group is introduced exclusively at the 4-position. This two-step sequence guarantees the formation of the desired this compound isomer.

Table 1: Key Reactions and Regioselectivity Control

| Step | Reaction Type | Starting Material | Key Reagents | Product | Basis of Regiocontrol |

|---|---|---|---|---|---|

| 1 | Diazotization / Sandmeyer | 2-Amino-4-hydroxypyridine | NaNO₂, HBr | 2-Bromo-4-hydroxypyridine | Reaction occurs only at the site of the pre-existing amino group (C2). |

| 2 | Williamson Ether Synthesis | 2-Bromo-4-hydroxypyridine | Base (e.g., K₂CO₃), Isopropyl Halide | This compound | Selective alkylation of the hydroxyl group oxygen (C4). |

Scalability and Efficiency Considerations in Synthetic Pathways

The practical application of a synthetic route, particularly in industrial or large-scale laboratory settings, depends heavily on its scalability and efficiency. vcu.edu The proposed pathway for this compound is designed using well-understood and robust reactions, which generally translate well to larger scales.

Efficiency:

The efficiency of the synthesis is determined by factors such as reaction yield, purity of the product, reaction time, and the cost and availability of reagents.

Diazotization/Sandmeyer Reaction: The conversion of 2-aminopyridines to 2-bromopyridines via diazotization is a classic and high-yielding process. Published procedures for analogous reactions frequently report yields exceeding 80-90%. orgsyn.orggoogle.com The reaction conditions are straightforward, though they require careful temperature control to prevent unwanted side reactions of the diazonium salt intermediate.

Williamson Ether Synthesis: This is also a highly efficient and reliable reaction. With appropriate choices of base and solvent, the O-alkylation of phenols and hydroxypyridines can proceed to near-quantitative yields. The primary considerations are ensuring anhydrous conditions to prevent side reactions and choosing a base strong enough to deprotonate the hydroxyl group effectively without causing other reactions.

Scalability:

The scalability of the process is a measure of how readily the synthesis can be transitioned from a laboratory scale (milligrams to grams) to a pilot plant or industrial scale (kilograms).

Starting Materials: The commercial availability and cost of the starting material, 2-amino-4-hydroxypyridine, are important factors. While it is a specialty chemical, related structures are common, suggesting that its synthesis is not prohibitive for larger-scale applications. The other reagents—sodium nitrite, hydrobromic acid, potassium carbonate, and isopropyl halides—are inexpensive, commodity chemicals, which is favorable for scalability.

Reaction Conditions: Both steps of the synthesis employ standard reaction conditions that are manageable on a large scale. The primary challenge in scaling the diazotization step is the management of heat generated during the reaction (exothermicity) and the safe handling of potentially unstable diazonium intermediates. Industrial reactors with efficient cooling systems are well-equipped to handle these requirements. The Williamson ether synthesis is generally less hazardous and easier to scale, involving standard heating and stirring of common reagents.

Process and Purification: Both reactions typically result in straightforward workup and purification procedures, such as extraction and crystallization. The high yields and clean nature of these reactions can minimize the need for complex purification methods like chromatography, which is often a bottleneck in large-scale production. acs.org The synthesis of a related compound, 2-amino-4-bromopyridine, has been described as suitable for large-scale preparation, indicating the feasibility of handling similar intermediates. google.com

Table 2: Scalability and Efficiency Analysis

| Parameter | Step 1: Diazotization | Step 2: Ether Synthesis | Overall Process |

|---|---|---|---|

| Typical Yield | High (often >85%) | Very High (often >90%) | Good to Excellent |

| Reagent Cost | Low to Moderate | Low | Favorable for scale-up |

| Reaction Time | Short (typically a few hours) | Moderate (several hours to overnight) | Acceptable for production cycles |

| Scalability Concerns | Exotherm management, diazonium salt stability | Handling of strong bases (if used), anhydrous conditions | Standard engineering controls are sufficient |

| Purification | Extraction, possible crystallization | Extraction, crystallization/distillation | Generally avoids chromatography |

Reactivity and Mechanistic Studies of 2 Bromo 4 Isopropoxypyridine

Reactivity of the Bromine Substituent

The bromine atom at the 2-position of the pyridine (B92270) ring is a versatile handle for synthetic transformations, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic displacement.

Cross-Coupling Reactions

2-Bromo-4-isopropoxypyridine is an effective substrate in several widely-used palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the C-2 position. These reactions are fundamental in the synthesis of more complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron reagent, typically a boronic acid or ester. libretexts.org The general catalytic cycle involves the oxidative addition of the bromopyridine to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. nih.govconsensus.app While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the reactivity is comparable to other 2-bromopyridines. The reaction conditions typically involve a palladium source such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine ligand, and a base like K₂CO₃ or Cs₂CO₃ in a solvent system such as dioxane or toluene. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between this compound and a terminal alkyne. wikipedia.orgorganic-chemistry.org This transformation is co-catalyzed by palladium and copper complexes. libretexts.org The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. researchgate.net These reactions are typically carried out in the presence of a base, such as an amine, which also serves as the solvent. nih.gov The reactivity of aryl bromides in this coupling is generally lower than that of aryl iodides. wikipedia.org

Stille Coupling: In the Stille coupling, this compound is reacted with an organostannane reagent. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture and their tolerance of a wide variety of functional groups. thermofisher.com The mechanism proceeds through a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. nrochemistry.comuwindsor.ca A potential side reaction is the homocoupling of the organostannane reagent. wikipedia.org

Table 1: Overview of Cross-Coupling Reactions This table is based on general principles as specific data for this compound was not available in the search results.

| Reaction | Coupling Partner | Typical Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboronic acid/ester | Pd(0) or Pd(II) catalyst, phosphine ligand, base | Mild conditions, low toxicity of boron reagents. nih.gov |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, amine base | Direct alkynylation of the pyridine ring. wikipedia.orgorganic-chemistry.org |

| Stille | Organostannane | Pd(0) or Pd(II) catalyst | Tolerance of a wide range of functional groups. thermofisher.com |

Nucleophilic Displacements of Bromine

The bromine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the ring nitrogen atom activates the C-2 and C-4 positions towards nucleophilic attack. While specific kinetic data for this compound is limited, studies on related bromopolyfluoroaromatic compounds show that the displacement of bromine by nucleophiles like sodium methoxide is a second-order process. rsc.org The rate of such displacements is influenced by the nature of the nucleophile and the solvent system.

Reactivity of the Isopropoxy Group and its Influence on the Pyridine Ring

The isopropoxy group at the 4-position primarily influences the electronic properties of the pyridine ring through its electron-donating character.

Stability and Potential Transformations

The isopropoxy group is generally stable under many reaction conditions, including those typically employed for cross-coupling reactions. However, ether linkages can be susceptible to cleavage under harsh acidic conditions, which could lead to the formation of the corresponding pyridone. Studies on related compounds, such as 4-isopropylanisole, have shown that under strong nitrating conditions (aqueous sulphuric acid), processes like demethoxylation can occur, suggesting that the isopropoxy group might undergo similar transformations under sufficiently vigorous electrophilic conditions. rsc.org

Pyridine Ring Reactivity

The reactivity of the pyridine ring itself towards electrophiles is influenced by the existing bromine and isopropoxy substituents.

Electrophilic Substitution Patterns

The pyridine nitrogen atom deactivates the ring towards electrophilic aromatic substitution, making such reactions more challenging than for benzene. When they do occur, the directing effects of the existing substituents play a crucial role. The isopropoxy group is an activating, ortho-, para-directing group due to its electron-donating resonance effect. The bromine atom is a deactivating, ortho-, para-directing group.

In the case of this compound, the powerful activating and para-directing effect of the isopropoxy group would be expected to dominate. Electrophilic attack would most likely be directed to the C-3 or C-5 positions, which are ortho to the isopropoxy group. Theoretical and experimental studies on substituted aromatic compounds confirm that strong π-donor substituents are powerful directing groups in electrophilic bromination. nih.govresearchgate.net For example, in the nitration of 2-bromotoluene, no nitrodebromination is observed, indicating that the electrophile substitutes at other positions on the ring. rsc.org Therefore, for this compound, electrophilic substitution is predicted to occur at the C-3 or C-5 positions, with the bromine at C-2 remaining intact.

Nucleophilic Addition and Ring Transformations

While specific studies on nucleophilic addition directly to the pyridine ring of this compound are not extensively documented, the general principles of nucleophilic attack on pyridinium species are well-established. Nucleophilic addition is a fundamental class of reactions in organic chemistry where a nucleophile attacks an electron-deficient center. In the context of pyridine derivatives, the ring itself is generally electron-deficient, a characteristic that can be enhanced by quaternization of the ring nitrogen.

A notable transformation of 2-bromopyridines involves their conversion into 2-pyridones. Although this is a functional group conversion rather than a complete ring transformation, it highlights the reactivity of the 2-bromo substituent. A study on various 2-bromopyridines demonstrated their conversion to N-pyridyl-2-pyridones using a Ruthenium(II) catalytic system. This process is thought to involve initial oxygen incorporation, followed by a Buchwald-Hartwig-type amination and C-H bond activation mdpi.com. The applicability of this methodology to this compound could provide a route to novel 4-isopropoxy-2-pyridone derivatives.

Organometallic Intermediates and their Transformations (e.g., lithiation)

A significant area of reactivity for this compound involves the formation of organometallic intermediates, particularly through lithiation. The bromine atom at the 2-position and the alkoxy group at the 4-position influence the regioselectivity of this process. Research on the closely related compound, 2-bromo-4-methoxypyridine, provides valuable insights into the expected behavior of its isopropoxy analog arkat-usa.org.

Directed ortho-metalation is a powerful tool for the functionalization of aromatic and heteroaromatic rings. In the case of 2-bromo-4-methoxypyridine, treatment with a strong lithium amide base, such as lithium tetramethylpiperidide (LTMP), results in regioselective deprotonation at the C-3 position. This is attributed to the directing effect of the methoxy group and the kinetic acidity of the C-3 proton, which is situated between two electron-withdrawing groups (the ring nitrogen and the bromine atom) arkat-usa.org. The resulting lithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the 3-position.

An alternative to deprotonation is metal-halogen exchange, where an organolithium reagent, typically n-butyllithium or tert-butyllithium, swaps its lithium atom for the bromine atom on the pyridine ring. This would generate a 2-lithio-4-isopropoxypyridine intermediate. However, studies on 2-bromo-4-methoxypyridine have shown that C-3 lithiation via deprotonation is a favored pathway arkat-usa.org.

The table below summarizes the outcomes of lithiation and subsequent electrophilic quench for 2-bromo-4-methoxypyridine, which serves as a model for the expected reactivity of this compound.

| Starting Material | Reagents | Intermediate | Electrophile | Product |

| 2-Bromo-4-methoxypyridine | 1. LTMP, THF, -78 °C | 2-Bromo-3-lithio-4-methoxypyridine | DMF | 2-Bromo-4-methoxy-3-pyridinecarboxaldehyde |

| 2-Bromo-4-methoxypyridine | 1. LTMP, THF, -78 °C | 2-Bromo-3-lithio-4-methoxypyridine | I2 | 2-Bromo-3-iodo-4-methoxypyridine |

This table is based on the reactivity of the analogous 2-bromo-4-methoxypyridine as reported in scholarly literature arkat-usa.org.

Elucidation of Reaction Mechanisms

The mechanisms governing the reactions of this compound are crucial for understanding and predicting its chemical behavior. For nucleophilic aromatic substitution, the reaction would likely proceed through a Meisenheimer-like intermediate, where the nucleophile adds to the carbon bearing the bromine atom, followed by the departure of the bromide ion. The rate of this reaction would be influenced by the electron-withdrawing nature of the pyridine ring and the nature of the nucleophile.

In the case of the ruthenium-catalyzed conversion of 2-bromopyridines to 2-pyridones, a plausible mechanism has been proposed. This catalytic cycle is thought to involve the oxidative addition of the 2-bromopyridine to the Ru(0) catalyst, followed by coordination of a carbonate-derived oxygen atom. Subsequent intramolecular C-O bond formation and reductive elimination would yield the 2-pyridone product mdpi.com.

The mechanism of C-3 lithiation of 2-bromo-4-alkoxypyridines with lithium amides is understood to be a concerted metalation-deprotonation process. The lithium amide base coordinates to the pyridine nitrogen, which increases the acidity of the ring protons. The base then abstracts the most acidic proton, which in this case is at the C-3 position, to form the thermodynamically stable organolithium intermediate arkat-usa.org.

A mechanistic study on the lithiation of 2-methoxypyridine has highlighted the role of the base, with lithium diisopropylamide (LDA) and lithium tetramethylpiperidide (LTMP) showing different selectivities in some systems. This underscores the importance of the reaction conditions in directing the outcome of such transformations arkat-usa.org.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a primary tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework. For 2-Bromo-4-isopropoxypyridine, ¹H NMR and ¹³C NMR, along with two-dimensional experiments, are used to assign every atom's position.

Proton (¹H) NMR spectroscopy identifies the chemical environments of the hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the protons on the pyridine (B92270) ring and the isopropoxy substituent.

The pyridine ring contains three aromatic protons (at positions 3, 5, and 6), each in a unique electronic environment due to the differing influences of the bromo and isopropoxy groups. The isopropoxy group features a methine proton (-CH) and six equivalent methyl protons (-CH₃). The chemical shift (δ) of a proton is influenced by neighboring atoms and functional groups. msu.edu

The expected signals for this compound are:

A doublet for the proton at the C6 position, coupled to the C5 proton.

A doublet of doublets for the proton at the C5 position, coupled to both the C6 and C3 protons.

A singlet or narrow doublet for the proton at the C3 position.

A septet for the methine proton of the isopropoxy group, split by the six adjacent methyl protons.

A doublet for the six methyl protons of the isopropoxy group, split by the single methine proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: These are estimated values based on typical chemical shifts for substituted pyridines and isopropoxy groups. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-6 (Pyridine) | 8.0 - 8.2 | Doublet (d) |

| H-5 (Pyridine) | 6.8 - 7.0 | Doublet of Doublets (dd) |

| H-3 (Pyridine) | 7.1 - 7.3 | Doublet (d) or Singlet (s) |

| -OCH(CH₃)₂ | 4.5 - 4.7 | Septet (sept) |

| -OCH(CH₃)₂ | 1.3 - 1.4 | Doublet (d) |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. In broadband decoupled spectra, each unique carbon atom typically appears as a single line, simplifying the spectrum. libretexts.org For this compound, eight distinct signals are expected, corresponding to the five carbons of the pyridine ring and the two unique carbons of the isopropoxy group (methine and methyl).

The chemical shifts are influenced by the electronegativity of attached atoms and the hybridization state. libretexts.org The carbon atom bonded to the electronegative bromine (C2) and the one bonded to the isopropoxy group (C4) are expected to be significantly shifted downfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: These are estimated values. Actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | 142 - 145 |

| C-3 (Pyridine) | 112 - 115 |

| C-4 (Pyridine) | 163 - 166 |

| C-5 (Pyridine) | 118 - 121 |

| C-6 (Pyridine) | 150 - 153 |

| -OC H(CH₃)₂ | 70 - 73 |

| -OCH(C H₃)₂ | 21 - 23 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the structure by showing correlations between nuclei. nih.govosti.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, COSY would show cross-peaks connecting H-5 with H-6 on the pyridine ring. It would also show a strong correlation between the methine proton and the methyl protons of the isopropoxy group, confirming the isopropyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. It would be used to definitively assign the chemical shifts of C-3, C-5, C-6, and the methine and methyl carbons by linking them to their known proton signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for connecting different parts of the molecule. For instance, HMBC would show a correlation between the methine proton of the isopropoxy group and the C-4 carbon of the pyridine ring, confirming that the substituent is attached at the C4 position. Correlations between the pyridine protons and adjacent carbons would further solidify the ring assignments.

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. vscht.cz The spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to particular functional groups.

For this compound, key characteristic absorptions would include:

Aromatic C-H Stretching: Typically found just above 3000 cm⁻¹.

Aliphatic C-H Stretching: From the isopropoxy group, appearing just below 3000 cm⁻¹.

Pyridine Ring C=C and C=N Stretching: A series of bands in the 1400-1600 cm⁻¹ region. researchgate.net

C-O-C Stretching: Strong absorptions from the ether linkage, typically in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

C-Br Stretching: A band in the lower frequency (fingerprint) region, typically between 500-650 cm⁻¹.

Table 3: Predicted Principal FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 2980 |

| Pyridine Ring (C=C, C=N) Stretches | 1400 - 1600 |

| Asymmetric C-O-C Stretch | 1200 - 1250 |

| C-Br Stretch | 500 - 650 |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. mdpi.com While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric vibrations and bonds involving heavier atoms often produce strong Raman signals.

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric Pyridine Ring Breathing Modes: These vibrations often give rise to a strong, sharp band in the Raman spectrum.

C-Br Stretching Vibration: The carbon-bromine bond is highly polarizable, typically resulting in a more intense signal in the Raman spectrum compared to the FT-IR spectrum.

C-C Skeleton Vibrations: The backbone of the isopropoxy group and the pyridine ring would also show characteristic signals.

The combination of FT-IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural confirmation.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, valuable information about the molecule's composition and fragmentation pathways can be obtained.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For this compound (C₈H₁₀BrNO), the theoretical exact mass of the molecular ion ([M]⁺) can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). The presence of a bromine atom is a key isotopic signature, with two major isotopes, ⁷⁹Br and ⁸¹Br, occurring in an approximate 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion peak in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units.

Table 1: Theoretical HRMS Data for this compound

| Ion Formula | Isotope | Theoretical Exact Mass (m/z) |

| [C₈H₁₀⁷⁹BrNO]⁺ | ⁷⁹Br | 214.9997 |

| [C₈H₁₀⁸¹BrNO]⁺ | ⁸¹Br | 216.9976 |

Note: This data is theoretical and serves as a reference for expected HRMS results.

The high resolution of this technique allows for the confident assignment of the molecular formula, a crucial first step in the structural characterization of a newly synthesized or isolated compound.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, the analyte is typically protonated to form a pseudomolecular ion, [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID), provide valuable insights into the molecule's structure.

While a specific fragmentation pattern for this compound is not documented in the reviewed literature, a plausible fragmentation pathway can be predicted based on the known fragmentation of similar brominated and alkoxy-substituted aromatic compounds. The protonated molecule would likely undergo fragmentation through several key pathways:

Loss of the isopropoxy group: Cleavage of the ether bond could result in the loss of a neutral propene molecule (C₃H₆) or an isopropanol (B130326) molecule (C₃H₈O).

Cleavage of the isopropyl group: Fragmentation within the isopropoxy moiety could lead to the loss of a methyl radical (•CH₃) or an isopropyl radical (•C₃H₇).

Loss of the bromine atom: The C-Br bond can cleave, leading to the loss of a bromine radical (•Br).

Table 2: Predicted ESI-MS/MS Fragmentation of [C₈H₁₀BrNO+H]⁺

| Precursor Ion (m/z) | Predicted Fragment Ion | Neutral Loss |

| 216.0075 / 218.0054 | [C₅H₄BrNOH]⁺ | C₃H₆ (propene) |

| 216.0075 / 218.0054 | [C₅H₅BrO]⁺ | C₃H₆N |

| 216.0075 / 218.0054 | [C₈H₁₀NO]⁺ | •Br |

Note: This table represents a predicted fragmentation pattern based on general principles of mass spectrometry.

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nist.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, the electron density map of the molecule can be constructed, revealing bond lengths, bond angles, and intermolecular interactions.

Although a specific crystal structure for this compound has not been reported, studies on other substituted pyridines provide insights into the expected molecular geometry. nih.govsoton.ac.uk The pyridine ring is expected to be planar, with the bromine atom and the isopropoxy group lying in or close to the plane of the ring. The isopropoxy group will likely adopt a conformation that minimizes steric hindrance.

In the solid state, the packing of the molecules would be influenced by intermolecular forces such as dipole-dipole interactions, arising from the polar C-Br and C-O bonds, and van der Waals forces. The presence of the bromine atom may also lead to halogen bonding interactions.

Table 3: Expected Crystallographic Parameters for this compound (Based on Analogy)

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |

| Key Bond Lengths | C-Br: ~1.90 Å, C-O: ~1.37 Å, C-N: ~1.34 Å |

| Key Bond Angles | C-C-Br: ~120°, C-O-C: ~118° |

Note: These parameters are estimations based on crystallographic data of structurally related compounds.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity of a compound and to monitor the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. For a compound like this compound, a reverse-phase HPLC method would be most suitable. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

The choice of column, mobile phase composition, and detector are crucial for achieving good separation and sensitivity. A C18 column is a common choice for the separation of moderately polar organic molecules. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection is commonly performed using a UV detector, as the pyridine ring is a strong chromophore.

Table 4: Typical HPLC Conditions for Analysis of Pyridine Derivatives

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: These are general conditions and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC) is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds. Given its likely volatility, this compound should be amenable to GC analysis. In GC, the sample is vaporized and transported through a column by an inert carrier gas. The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase coated on the column walls.

A non-polar or moderately polar capillary column, such as one with a polydimethylsiloxane (B3030410) or a phenyl-substituted stationary phase, would be appropriate. The oven temperature would be programmed to increase gradually to ensure good separation of the analyte from any impurities. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS combines the separation power of GC with the identification capabilities of MS, making it a highly effective tool for purity assessment and impurity identification.

Table 5: Typical GC-MS Conditions for Analysis of Pyridine Derivatives

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then ramp to 280 °C at 10 °C/min |

| MS Detector | Electron Ionization (EI) at 70 eV |

Note: These are general conditions and would require optimization for the specific analysis of this compound.

Computational and Theoretical Investigations of 2 Bromo 4 Isopropoxypyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to yield information about molecular energies, orbitals, and electron distribution.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. ias.ac.inresearcher.life It offers a favorable balance between computational cost and accuracy, making it a standard tool for determining the ground state properties of molecules.

For 2-Bromo-4-isopropoxypyridine, DFT calculations, typically employing a functional such as B3LYP with a basis set like 6-311+G(d,p), would be used to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of atoms by finding the minimum energy structure.

Calculate electronic properties: Compute key parameters such as dipole moment, polarizability, and electrostatic potential, which governs intermolecular interactions.

Analyze molecular orbitals: Determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Despite the broad applicability of DFT to substituted pyridines, a detailed literature search did not yield specific studies that have published ground state property data for this compound. Therefore, no specific data tables for its optimized geometry or electronic properties can be presented at this time.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. rsc.orgrsc.org It is the most common method for calculating the electronic absorption spectra of molecules, predicting the energies and intensities of UV-Visible transitions. tandfonline.commdpi.com

A TD-DFT analysis of this compound would provide:

Vertical excitation energies: The energy difference between the ground state and various excited states, corresponding to the absorption maxima (λmax) in a UV-Vis spectrum.

Oscillator strengths: A measure of the probability of a given electronic transition, which relates to the intensity of the corresponding spectral peak.

Nature of transitions: Identification of the molecular orbitals involved in the electronic excitation (e.g., n→π* or π→π* transitions).

A review of published scientific literature did not uncover specific TD-DFT studies performed on this compound. Consequently, there are no calculated excitation energies or simulated spectra to report for this compound.

Conformational Analysis and Energetic Landscapes

Molecules with rotatable single bonds, such as the C-O bond in the isopropoxy group of this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers and map the potential energy surface associated with their interconversion.

This analysis is typically performed by systematically rotating the key dihedral angles and calculating the corresponding energy at each point using a quantum mechanical method like DFT. The results are visualized as a potential energy surface or landscape, which shows the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. Such studies are crucial for understanding how molecular shape influences reactivity and interactions. exlibrisgroup.commdpi.com

No specific conformational analysis studies or energetic landscape data for this compound were found in the searched scientific literature.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can model the entire course of a chemical reaction, providing a detailed, step-by-step mechanism. Reaction pathway modeling involves identifying the structures of reactants, products, and any intermediates, as well as locating the transition state (TS)—the highest energy point along the reaction coordinate. sciepub.com

Characterizing the transition state is critical, as its energy determines the activation energy and, therefore, the reaction rate. This is typically achieved using DFT by searching for a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction path but a minimum in all other directions. A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency corresponding to the atomic motion along the reaction coordinate. sciepub.com

No published studies modeling the reaction pathways or characterizing transition states for reactions involving this compound were identified.

Prediction and Interpretation of Spectroscopic Parameters

Quantum chemical calculations are frequently used to predict spectroscopic data, which can aid in the interpretation of experimental results. By calculating properties like vibrational frequencies (IR, Raman) and nuclear magnetic shieldings (NMR), a theoretical spectrum can be generated and compared with an experimental one to confirm molecular structure and assign spectral features. researchgate.net

For this compound, DFT calculations could predict:

Vibrational Frequencies: The positions and intensities of bands in the IR and Raman spectra, corresponding to specific bond stretches, bends, and torsions.

NMR Chemical Shifts: The 1H and 13C chemical shifts, which are highly sensitive to the electronic environment of each nucleus.

A search of the scientific literature did not yield any studies that report predicted spectroscopic parameters for this compound.

Molecular Modeling for Ligand-Target Interactions (when used as a probe)

When a molecule like this compound is investigated for potential biological activity, molecular modeling techniques such as molecular docking are employed. nih.govufl.edu Docking is a computational method that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme.

The process involves:

Obtaining the 3D structures of the ligand (this compound) and the biological target.

Sampling a large number of possible binding poses of the ligand within the target's active site.

Using a scoring function to estimate the binding affinity for each pose, identifying the most favorable interactions (e.g., hydrogen bonds, hydrophobic contacts).

These simulations can provide valuable insights into structure-activity relationships and guide the design of more potent molecules. chemrevlett.com However, no molecular modeling studies using this compound as a ligand probe were found in the reviewed literature.

Applications As a Building Block in Organic Synthesis and Materials Science

Precursor in the Synthesis of Complex Heterocyclic Systems

2-Bromo-4-isopropoxypyridine serves as a foundational precursor for the synthesis of more intricate heterocyclic structures, including polycyclic and macrocyclic systems. The bromine atom at the 2-position is readily displaced or coupled, enabling chemists to construct larger molecular architectures.

One notable application is in the formation of macrocycles containing pyridine (B92270) subunits. While specific research detailing the use of this compound in this context is not extensively documented in publicly available literature, the synthesis of macrocyclic systems from analogous polyfluorinated 4-isopropylpyridine (B108708) derivatives has been successfully demonstrated. This suggests a strong potential for this compound to be used in similar synthetic strategies, where it can be reacted with di-nucleophiles to form large, ring-based structures. Such macrocycles are of significant interest in host-guest chemistry and for their potential as selective ionophores or molecular sensors.

Development of Ligands for Catalysis

The synthesis of specialized ligands is a cornerstone of modern catalysis, and this compound is a key player in the creation of highly effective bipyridine-based ligands.

Bipyridines are a critical class of chelating ligands in coordination chemistry. This compound is frequently utilized in palladium-catalyzed homo-coupling or cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize symmetrically and asymmetrically substituted bipyridines. The isopropoxy group at the 4-position of the resulting 4-isopropoxy-2,2'-bipyridine ligand can modulate the electronic properties of the metal center to which it coordinates, thereby influencing the catalytic activity and selectivity of the resulting complex.

| Coupling Reaction | Reactants | Catalyst/Conditions | Product |

| Suzuki-Miyaura Coupling | This compound, Pyridine-2-boronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Isopropoxy-2,2'-bipyridine |

| Stille Coupling | This compound, 2-(Tributylstannyl)pyridine | Pd(PPh₃)₄ | 4-Isopropoxy-2,2'-bipyridine |

| Ullmann Homocoupling | This compound | Copper powder, high temperature | 4,4'-Diisopropoxy-2,2'-bipyridine |

This table presents common coupling reactions for the synthesis of bipyridine derivatives, for which this compound is a suitable substrate.

Once synthesized, 4-isopropoxy-2,2'-bipyridine and its derivatives serve as ligands for a variety of transition metals, most notably palladium, platinum, and iridium. These organometallic complexes are active catalysts in a range of organic transformations.

Palladium complexes bearing bipyridine ligands are widely used in C-C and C-N cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals and other fine chemicals acs.orgacs.org. The electronic nature of the isopropoxy group can enhance the stability and activity of the palladium catalyst. For instance, palladium complexes with 4-alkoxy-2,2'-bipyridine ligands have shown excellent catalytic activity in Suzuki coupling reactions, achieving high turnover numbers colorado.edu. These catalysts are often recyclable and can be employed in environmentally benign solvents, aligning with the principles of green chemistry.

Intermediate in the Synthesis of Agrochemicals

The pyridine ring is a common structural motif in many commercially successful agrochemicals, including herbicides, fungicides, and insecticides nih.gov. Pyridine derivatives often exhibit potent biological activity. While specific, publicly documented examples of this compound being used as a direct intermediate for a commercialized agrochemical are limited, its structural features are highly relevant to this field.

Research in agrochemical synthesis often involves the preparation of extensive libraries of substituted pyridine compounds for screening. The reactivity of this compound makes it an excellent candidate for such derivatization. For example, bipyridine derivatives have been investigated for their fungicidal properties, with some showing strong activity against plant pathogens like wheat powdery mildew and wheat leaf rust researchgate.net. The mechanism of action is sometimes linked to the ligand's ability to complex with copper ions, leading to toxic effects within the fungal cells researchgate.net. Given these precedents, this compound is a valuable intermediate for the discovery of new fungicidal agents.

Contribution to Novel Material Synthesis (e.g., functionalized polymers, optoelectronic materials)

The unique electronic and photophysical properties of molecules derived from this compound make it a valuable component in the synthesis of advanced materials.

Functionalized Polymers: This compound can be used to synthesize conjugated polymers through reactions like Kumada catalyst-transfer polycondensation. In such polymerizations, the bromine atom allows for the formation of a growing polymer chain. The isopropoxy side group can enhance the solubility of the resulting polymer, making it processable from solution for applications in organic electronics. While direct polymerization of this compound is not widely reported, the principles of synthesizing conjugated polymers from bromo-aromatic monomers are well-established.

Optoelectronic Materials: Ligands derived from this compound, such as 4-isopropoxy-2,2'-bipyridine, are used to create luminescent heavy metal complexes with platinum(II) or iridium(III). These complexes can exhibit phosphorescence and are investigated for their use as emitters in Organic Light-Emitting Diodes (OLEDs) nih.govrsc.org. The isopropoxy group can influence the emission wavelength and quantum efficiency of the complex. The performance of OLEDs using such complexes is an active area of research, with studies focusing on achieving high efficiency and long operational lifetimes nih.gov.

| Metal Complex | Ligand Derived From this compound | Potential Application | Key Properties |

| Platinum(II) Complex | 4-Isopropoxy-2,2'-bipyridine | OLED Emitter | Phosphorescence, Thermal Stability |

| Iridium(III) Complex | 4-Isopropoxy-2,2'-bipyridine | OLED Emitter, Bio-imaging | High Quantum Yield, Tunable Emission |

This table illustrates the potential applications of metal complexes incorporating ligands derived from this compound in optoelectronics.

Role in Medicinal Chemistry Research and Chemical Biology Studies

Design and Synthesis of Advanced Pharmaceutical Intermediates

2-Bromo-4-isopropoxypyridine is a key intermediate in the synthesis of more complex molecules for pharmaceutical applications. Its pyridine (B92270) ring, substituted with a bromine atom and an isopropoxy group, offers versatile reaction sites for medicinal chemists to introduce various functional groups and build intricate molecular architectures. The bromine atom, for instance, can readily participate in cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug discovery. This reactivity enables the efficient construction of diverse chemical libraries, accelerating the identification of lead compounds with desired pharmacological properties.

Exploration as a Scaffold for Bioactive Molecule Development

A scaffold in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a range of derivatives. This compound has emerged as a valuable scaffold for the development of new bioactive molecules. Its inherent structure provides a rigid framework that can be strategically modified to optimize interactions with biological targets. By systematically altering the substituents on the pyridine ring, researchers can explore the chemical space around this scaffold to identify compounds with potent and selective biological activities. This approach has been successfully employed in the discovery of novel inhibitors, antagonists, and agonists for various therapeutic targets.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies provide crucial insights into the molecular features required for optimal therapeutic effect.

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyridine core. Modifications to the isopropoxy group or replacement of the bromine atom with other functionalities can significantly alter the compound's size, shape, and electronic properties. These changes, in turn, influence how the molecule interacts with its biological target, such as an enzyme or a receptor. For example, introducing a hydrogen bond donor or acceptor at a specific position might enhance binding affinity, while adding a bulky group could lead to steric hindrance and reduced activity. A review of pyridine derivatives highlighted that the inclusion of certain functional groups like -OMe, -OH, and -NH2 can enhance antiproliferative activity, whereas halogens or bulky groups may decrease it.

Interactive Data Table: Impact of Substituent Modifications

| Modification | Potential Impact on Molecular Interactions | Example Effect |

| Altering the isopropoxy group | Changes in steric bulk and lipophilicity | Improved cell membrane permeability |

| Replacing the bromine atom | Introduction of new functional groups for interaction | Formation of new hydrogen bonds with the target protein |

| Adding substituents to the pyridine ring | Modification of electronic distribution and shape | Enhanced binding affinity and selectivity |

The knowledge gained from SAR studies allows for the rational design of more potent and selective drug candidates. By identifying the key structural features responsible for a desired biological effect, medicinal chemists can focus their synthetic efforts on molecules that are more likely to succeed. This iterative process of design, synthesis, and biological evaluation, guided by SAR insights, is a fundamental strategy in modern drug discovery. For instance, if SAR studies reveal that a particular region of the molecule is crucial for binding to the target, subsequent modifications will be focused on optimizing interactions in that specific area.

Use as a Chemical Probe for Investigating Biological Pathways

Beyond its role in drug development, this compound and its derivatives are valuable tools in chemical biology. They can be utilized as chemical probes to investigate and elucidate complex biological pathways. A chemical probe is a small molecule that selectively interacts with a specific protein or biological target, allowing researchers to study its function in a cellular or organismal context.

Derivatives of this compound can be designed to modulate specific protein-ligand interactions. Proteins rarely act in isolation; their functions are often regulated by interactions with other proteins or small molecules. Small molecules that can selectively disrupt or stabilize these interactions are invaluable for understanding the roles of these interactions in health and disease. By systematically modifying the structure of this compound, researchers can develop chemical probes that bind to a target protein and alter its ability to interact with its natural binding partners, thereby providing insights into the downstream biological consequences.

Interactive Data Table: Application as a Chemical Probe

| Application | Description | Potential Outcome |

| Target Identification | Using a labeled derivative to isolate and identify its binding partners. | Discovery of novel drug targets. |

| Pathway Elucidation | Observing the cellular effects of modulating a specific protein-ligand interaction. | Understanding the role of a protein in a signaling cascade. |

| Target Validation | Confirming that modulation of a specific target leads to a desired therapeutic effect. | Increased confidence in a particular drug discovery program. |

Enzyme Inhibition Studies (through derived compounds)

Compounds synthesized using this compound as a starting material have been instrumental in the exploration of enzyme inhibition, particularly within the domain of protein kinase research. The unique structural features of this scaffold allow for the introduction of various functional groups, leading to the generation of diverse chemical libraries for screening against different enzymes.

One notable area of investigation has been the development of Janus kinase (JAK) inhibitors. The JAK family of enzymes are non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are integral to immune response and cell growth. Dysregulation of JAK signaling has been implicated in a variety of diseases, including autoimmune disorders and cancers.

Researchers have utilized this compound as a key intermediate in the synthesis of novel kinase inhibitors. For instance, in the development of a series of pyrrolo[2,3-b]pyridine derivatives, the isopropoxy group at the 4-position of the pyridine ring was found to be beneficial for activity against certain kinases. The synthetic strategy often involves a crucial cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, at the 2-bromo position to introduce larger, more complex moieties that can interact with the enzyme's active site.

While specific inhibitory data for a wide range of enzymes is proprietary or not publicly available, the general approach involves synthesizing a series of analogs where the substituent at the 2-position is varied. These compounds are then screened in in-vitro enzyme assays to determine their half-maximal inhibitory concentration (IC50) against a panel of kinases. This allows for the identification of potent and selective inhibitors.

The following table summarizes the conceptual application of this compound in the generation of kinase inhibitors and the type of data typically collected in such studies.

| Derived Compound Scaffold | Target Enzyme Family | Key Synthetic Step Involving this compound | Typical Data Generated |

|---|---|---|---|

| 2-Amino-4-isopropoxypyridine Derivatives | Protein Kinases (e.g., JAK family) | Buchwald-Hartwig Amination | IC50 values against a panel of kinases |

| 2-Aryl-4-isopropoxypyridine Derivatives | Protein Kinases | Suzuki Coupling | Enzyme inhibition constants (Ki) |

These studies are crucial for understanding the structure-activity relationship (SAR) of these inhibitor classes. By systematically modifying the structure of the derived compounds and observing the effect on enzyme inhibition, medicinal chemists can design more potent and selective drug candidates. The isopropoxy group, for example, can influence the solubility, metabolic stability, and binding affinity of the final compound.

Future Directions and Perspectives in 2 Bromo 4 Isopropoxypyridine Research

Innovations in Sustainable Synthesis

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which aim to reduce environmental impact and improve efficiency. ijarsct.co.in For 2-Bromo-4-isopropoxypyridine, future synthetic strategies will likely move away from traditional methods that often involve harsh conditions and hazardous reagents.

Key areas of innovation will include:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and energy consumption in the synthesis of pyridine (B92270) derivatives. nih.govnih.gov Future research could optimize microwave protocols for the synthesis and functionalization of this compound, leading to higher yields and purity. ijarsct.co.in

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions. ijarsct.co.in Engineered enzymes could be developed to catalyze specific steps in the synthesis of this compound or its precursors, minimizing the need for traditional, often toxic, metal catalysts.

Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters, enhance safety, and can be easily scaled up. Developing flow-based synthetic routes for this compound would represent a significant step towards more sustainable and efficient industrial production.

Greener Solvents and Catalysts: Research will likely focus on replacing hazardous solvents with more environmentally benign alternatives, such as water or ionic liquids. Furthermore, the development of recyclable, solid-supported catalysts can minimize waste and simplify product purification. nih.gov

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours | Minutes nih.gov |

| Yield | Often Moderate | Generally Higher nih.gov |

| Energy Consumption | High | Low ijarsct.co.in |

| Byproducts | More prevalent | Reduced formation ijarsct.co.in |

Expanding the Scope of Derivatization Reactions

This compound possesses two key functional handles: the bromo group at the C2 position and the activated C-H bonds on the pyridine ring. Future research will focus on leveraging these sites to create a diverse library of novel molecules.

The bromine atom at the C2 position is particularly amenable to a wide range of transition-metal-catalyzed cross-coupling reactions . Techniques like Suzuki-Miyaura, Stille, and Negishi couplings can be employed to introduce new carbon-carbon and carbon-heteroatom bonds. tandfonline.comnih.gov This opens up pathways to synthesize complex derivatives with tailored electronic and steric properties. Over the past decade, significant advances in iron-, nickel-, and palladium-catalysis have improved the efficiency of preparing 2-alkylpyridines from 2-halopyridines. researchgate.net

Furthermore, direct C-H functionalization represents a major frontier in pyridine chemistry. rsc.org While the electron-deficient nature of the pyridine ring presents challenges, new catalytic systems are being developed to selectively activate and functionalize the C-H bonds at the C3, C5, and C6 positions of the this compound ring. This atom-economical approach avoids the need for pre-functionalized starting materials, streamlining the synthesis of polysubstituted pyridines. rsc.org

Integration with Advanced Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern chemical research. For this compound, DFT can provide profound insights into its structure, reactivity, and potential applications. researchgate.net

Future computational studies are expected to focus on:

Predicting Reactivity: DFT calculations can determine the electron density at different positions on the pyridine ring, predicting the most likely sites for electrophilic and nucleophilic attack. This can guide the design of regioselective derivatization reactions. researchgate.net

Elucidating Reaction Mechanisms: Computational modeling can map out the energy profiles of potential reaction pathways, helping researchers understand the mechanism of a reaction and optimize conditions for desired outcomes. acs.org

Designing Novel Molecules: By calculating the electronic and optical properties of hypothetical derivatives of this compound, researchers can pre-screen candidates for specific applications, such as in materials science or medicinal chemistry, before committing to their synthesis. tandfonline.com

Structure-Property Relationships: Advanced computational methods can correlate subtle changes in molecular structure with macroscopic properties, accelerating the development of new materials and pharmaceuticals. researchgate.net

| Computational Method | Application | Predicted Properties |

|---|---|---|

| DFT (B3LYP/6-311++G(d,p)) | Molecular Geometry Optimization | Bond lengths, bond angles, dihedral angles tandfonline.com |

| TD-DFT | Electronic Properties | HOMO-LUMO energy gaps, UV-Visible spectra tandfonline.com |

| NBO Analysis | Intramolecular Interactions | Hyperconjugative interactions, charge transfer tandfonline.com |

Interdisciplinary Applications in Emerging Fields

The versatility of the pyridine scaffold suggests that derivatives of this compound could find applications in a variety of cutting-edge fields.

Medicinal Chemistry: Pyridine derivatives are present in a vast number of FDA-approved drugs and are a focus of drug discovery for a wide range of diseases, including cancer, bacterial infections, and neurological disorders. nih.govrsc.orgrsc.org The unique substitution pattern of this compound makes it an attractive starting point for the synthesis of novel bioactive molecules. Future work could involve creating libraries of its derivatives for high-throughput screening against new biological targets. frontiersin.org

Materials Science: The electronic properties of the pyridine ring make its derivatives suitable for use in advanced materials. nbinno.com By incorporating this compound derivatives into polymers or coordination complexes, it may be possible to develop new materials for organic light-emitting diodes (OLEDs), sensors, or solar cells. nbinno.com The ability to tune the electronic properties through derivatization is key to these applications.

Agrochemicals: The pyridine core is a common feature in many herbicides and pesticides. imarcgroup.com Research into new derivatives of this compound could lead to the discovery of more effective and environmentally benign crop protection agents.

Addressing Specific Challenges in Pyridine Chemistry

Despite its utility, pyridine chemistry is not without its challenges. The electron-deficient nature of the ring and the strong coordinating ability of the nitrogen atom can complicate many synthetic transformations. rsc.orgresearchgate.net

A primary challenge is achieving regioselectivity during functionalization. researchgate.net While the C2 and C4 positions are relatively easy to functionalize, selective derivatization at the C3 position is notoriously difficult. researchgate.netnih.gov Future research will need to develop novel synthetic strategies to overcome these inherent reactivity patterns. This might involve the use of temporary directing groups or dearomatization-rearomatization sequences to access otherwise unreactive positions on the this compound ring. researchgate.net

Another challenge is the synthesis of polysubstituted pyridines . rsc.orgacs.org Creating pyridine rings with multiple, specific substituents often requires lengthy and inefficient synthetic routes. The development of one-pot, multicomponent reactions that can assemble complex pyridine derivatives from simple precursors will be a key area of future research. rsc.org

Q & A

Basic: What spectroscopic methods are recommended for characterizing 2-Bromo-4-isopropoxypyridine, and how should data inconsistencies be resolved?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the substitution pattern on the pyridine ring. The bromine atom at position 2 and isopropoxy group at position 4 should produce distinct splitting patterns (e.g., deshielded aromatic protons). Cross-validate with DEPT-135 for carbon multiplicity .

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) ensures molecular ion consistency (CHBrNO, MW 216.08). Discrepancies in isotopic patterns (e.g., ) may indicate impurities .

- Infrared (IR) Spectroscopy: Confirm the C-O-C stretch of the isopropoxy group (~1100–1250 cm) and absence of hydroxyl peaks to rule out hydrolysis .

- Resolving Contradictions: If spectral data conflict with expected structures, re-synthesize the compound under anhydrous conditions (to avoid hydrolysis) and repeat analyses. Use computational tools like density functional theory (DFT) to simulate NMR spectra for comparison .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

Answer:

- Density Functional Theory (DFT): Optimize the geometry of this compound using B3LYP/6-31G(d) to calculate electron density maps. Analyze the LUMO (lowest unoccupied molecular orbital) to identify electrophilic sites; bromine’s electron-withdrawing effect enhances reactivity at position 2 .

- Transition State Modeling: Simulate the oxidative addition step with palladium catalysts (e.g., Pd(PPh)) to evaluate activation barriers. Compare with experimental yields to validate computational models .

- Solvent Effects: Use the polarizable continuum model (PCM) to assess solvent polarity’s impact on reaction kinetics. For example, DMF may stabilize charged intermediates better than toluene .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and EN 149-certified FFP2 respirators to avoid inhalation/contact .

- Ventilation: Use fume hoods with ≥0.5 m/s airflow for synthesis or purification steps. Monitor airborne concentrations with OSHA-compliant detectors .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste. Avoid water to prevent exothermic reactions .

Advanced: How can X-ray crystallography resolve ambiguities in the solid-state structure of this compound derivatives?

Answer:

- Crystallization: Grow single crystals via vapor diffusion using dichloromethane/hexane. Confirm crystal quality with polarization microscopy .

- Data Collection: Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K. Collect ≥95% completeness data to 0.8 Å resolution .

- Refinement: Process data with SHELXL (anisotropic displacement parameters for Br and O atoms). Validate with R < 5% and wR < 10%. Use ORTEP-3 for thermal ellipsoid visualization .

Basic: What are the key physical properties of this compound relevant to purification?

Answer:

- Purification: Use flash chromatography (silica gel, hexane/EtOAc 4:1) or recrystallization from ethanol/water (3:1). Monitor by TLC (R = 0.4 in hexane/EtOAc) .

Advanced: How can researchers address contradictory kinetic data in the hydrolysis of this compound under acidic vs. basic conditions?

Answer:

- Mechanistic Studies:

- Acidic Hydrolysis: Probe via -NMR by monitoring aryl bromide disappearance (δ 7.8–8.2 ppm). Likely follows SAr mechanism, requiring protonation of the pyridine nitrogen to activate the leaving group .

- Basic Hydrolysis: Track hydroxide-mediated elimination using LC-MS. Competing E2 pathways may dominate, producing pyridone derivatives .

- Kinetic Isotope Effects (KIE): Compare in DO vs. HO to distinguish between concerted (KIE ~1) and stepwise (KIE >2) mechanisms .

Basic: What synthetic routes are most efficient for introducing the isopropoxy group at position 4 of 2-bromopyridine?

Answer:

- Nucleophilic Aromatic Substitution (NAS): React 2-bromo-4-nitropyridine with sodium isopropoxide in DMF at 120°C for 12 hours. Monitor by TLC; reduce nitro group afterward with H/Pd-C .

- Ullmann Coupling: Use CuI/1,10-phenanthroline catalyst to couple 2-bromopyridine with isopropyl alcohol at 150°C. Requires 24 hours but offers higher regioselectivity .

Advanced: How can researchers leverage this compound as a building block for bioactive molecule synthesis?

Answer:

- Suzuki-Miyaura Cross-Coupling: React with boronic acids (e.g., aryl, heteroaryl) under Pd(OAc)/SPhos catalysis in toluene/water (3:1) at 80°C to install diverse substituents .

- Buchwald-Hartwig Amination: Introduce amines at position 2 using Pd(dba)/Xantphos and CsCO in dioxane. Ideal for constructing kinase inhibitor scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products